molecular formula C12H15ClN4O3 B5719961 N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide

N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide

Cat. No. B5719961
M. Wt: 298.72 g/mol
InChI Key: PFYAUYIMWCFEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body.

Mechanism of Action

N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide acts as a competitive inhibitor of NOS, binding to the active site of the enzyme and preventing the conversion of L-arginine to NO. This results in a decrease in the production of NO, which is a potent vasodilator and neurotransmitter. By inhibiting NOS, N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide can modulate the levels of NO in the body, leading to various physiological and pathological effects.
Biochemical and Physiological Effects
N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has been shown to have a wide range of biochemical and physiological effects, depending on the dose and duration of treatment. It has been shown to decrease blood pressure in hypertensive rats, reduce inflammation in animal models of arthritis, and protect against neurodegeneration in animal models of Parkinson's disease. N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, by reducing the levels of NO and inducing apoptosis.

Advantages and Limitations for Lab Experiments

N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide is a useful tool for studying the role of NOS and NO in various physiological and pathological processes. It is a potent and selective inhibitor of NOS, and can be used at low concentrations to modulate the levels of NO in the body. However, N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high doses. It is important to use appropriate controls and to carefully monitor the dose and duration of treatment when using N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide in experiments.

Future Directions

There are several future directions for research on N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide and its effects on NOS and NO. One area of interest is the role of N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide in cardiovascular diseases, such as hypertension and atherosclerosis. Another area of interest is the use of N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide as a therapeutic agent for cancer, by targeting the NO pathway. Further research is needed to elucidate the mechanisms of action of N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide and to explore its potential clinical applications.

Synthesis Methods

N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide can be synthesized by reacting 4-chloro-3-nitroaniline with 1-piperazineacetamide in the presence of a catalyst such as palladium on carbon. The reaction takes place in a solvent such as methanol or ethanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has been extensively used in scientific research as a tool to investigate the role of NOS and NO in various physiological and pathological processes. It has been used to study the effect of NOS inhibition on blood pressure, inflammation, and neurodegeneration. N-(4-chloro-3-nitrophenyl)-2-(1-piperazinyl)acetamide has also been used to investigate the role of NO in cancer, cardiovascular diseases, and diabetes.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O3/c13-10-2-1-9(7-11(10)17(19)20)15-12(18)8-16-5-3-14-4-6-16/h1-2,7,14H,3-6,8H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYAUYIMWCFEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-2-piperazin-1-ylacetamide

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